1-Ethyl-2-((3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)quinolinium
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Overview
Description
4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate is a complex organic compound that features a quinoline and benzothiazole moiety linked via a butane sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate typically involves a multi-step process:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized from 2-aminothiophenol and aldehydes through a condensation reaction.
Linking the Moieties: The quinoline and benzothiazole moieties are linked via a butane sulfonate group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzothiazole moieties.
Reduction: Reduction reactions can occur, especially at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the quinoline and benzothiazole moieties.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazol-3-yl]butane-1-sulfonate: Similar structure with a selenium atom replacing the sulfur atom in the benzothiazole ring.
3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol: Similar structure with an additional hydroxyl group on the benzothiazole ring.
Uniqueness
The uniqueness of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate lies in its specific combination of quinoline and benzothiazole moieties linked via a butane sulfonate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
63912-44-7 |
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Molecular Formula |
C23H24N2O3S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-[(2Z)-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C23H24N2O3S2/c1-2-24-19(14-13-18-9-3-4-10-20(18)24)17-23-25(15-7-8-16-30(26,27)28)21-11-5-6-12-22(21)29-23/h3-6,9-14,17H,2,7-8,15-16H2,1H3 |
InChI Key |
DCTMOORIUHYEPD-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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